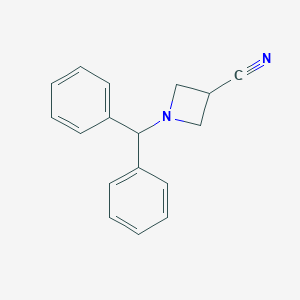

1-Benzhydrylazetidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzhydrylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMOEAHDRKNAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381371 | |

| Record name | 1-benzhydrylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-86-5 | |

| Record name | 1-benzhydrylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Diphenylmethyl)azetidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust synthetic pathway to 1-Benzhydrylazetidine-3-carbonitrile, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily accessible precursor, 1-benzhydrylazetidin-3-ol. This guide includes detailed experimental protocols, tabulated quantitative data for clarity, and a visual representation of the synthetic workflow.

Overall Synthetic Scheme

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the activation of the hydroxyl group of 1-benzhydrylazetidin-3-ol by converting it into a methanesulfonate (mesylate) ester, which is an excellent leaving group. The second step is a nucleophilic substitution reaction where the mesylate is displaced by a cyanide anion to yield the target carbonitrile.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |

| 1-Benzhydrylazetidin-3-ol | 239.31 | 2.64 mol | 1.0 | 632 g |

| Methanesulfonyl chloride (MsCl) | 114.55 | 3.17 mol | 1.2 | 436 g |

| Triethylamine (TEA) | 101.19 | 5.94 mol | 1.5 | 601 g |

| Acetonitrile | - | - | - | 1.9 L |

| Product | 317.40 | - | - | Quantitative |

Table 2: Synthesis of this compound (Based on Analogous Procedure)

| Reagent | Molecular Weight ( g/mol ) | Moles (Exemplary) | Equivalents | Amount (Exemplary) |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | 317.40 | 1.0 mmol | 1.0 | 317 mg |

| Sodium Cyanide (NaCN) | 49.01 | 1.2 mmol | 1.2 | 59 mg |

| Dimethyl sulfoxide (DMSO) | - | - | - | 5 mL |

| Product | 248.32 | - | - | Good Yield |

Note: The data in Table 2 is based on a closely related procedure for the cyanation of an azetidine-3-yl leaving group and serves as a strong starting point for this synthesis.[1]

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

This protocol details the conversion of the starting alcohol to its corresponding mesylate ester.

Methodology:

-

A reaction flask is charged with 1-benzhydrylazetidin-3-ol (632 g, 2.64 mol), acetonitrile (1.9 L), and triethylamine (601 g, 5.94 mol, 1.5 equiv).[1]

-

The resulting mixture is cooled to -5 °C using an ice-acetone bath.[1]

-

Methanesulfonyl chloride (436 g, 3.17 mol, 1.20 equiv) is added slowly via a dropping funnel, ensuring the internal reaction temperature is maintained below 5 °C.[1]

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15 minutes after the addition of methanesulfonyl chloride.[1]

-

Upon completion, water (6.3 L) is added to the reaction mixture.[1]

-

The mixture is stirred for 2 hours at room temperature, during which the product precipitates.[1]

-

The solid product is collected by filtration.[1]

-

The filter cake is washed with water (2 x 1 L) and then pulled dry under vacuum to afford the title compound in quantitative yield. The product is typically used in the subsequent step without further purification.[1]

Step 2: Synthesis of this compound

This protocol describes the nucleophilic displacement of the mesylate group with cyanide. The procedure is adapted from a well-established method for the cyanation of a similar azetidine substrate.[1]

Methodology:

-

To a solution of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.2 equiv).[1]

-

The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or HPLC. Gentle heating may be applied if the reaction is sluggish.

-

Upon completion, the reaction mixture is poured into a large volume of cold water and extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with water and brine to remove residual DMSO and inorganic salts.

-

The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield this compound.

Signaling Pathways and Logical Relationships

The logical flow of the experimental procedure can be visualized as a sequence of distinct operations, from setup to final product isolation.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzhydrylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its known physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a solid, white crystalline powder.[1] Its structure incorporates a benzhydryl group, which increases its lipophilicity, a desirable characteristic in many drug candidates. The azetidine ring is a four-membered nitrogen-containing heterocycle that is a prevalent scaffold in a variety of biologically active compounds.[2][3]

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(diphenylmethyl)azetidine-3-carbonitrile | [4] |

| CAS Number | 36476-86-5 | [4] |

| Molecular Formula | C₁₇H₁₆N₂ | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| Appearance | Solid, White Crystalline Powder | [1] |

| Melting Point | 150-153 °C | [5] |

| Boiling Point | 384.3 ± 42.0 °C (Predicted) | [5] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol; Slightly soluble in water. | [1][5] |

| pKa | 5.61 ± 0.10 (Predicted) | [5] |

| XLogP3 | 3 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and structural elucidation of this compound are provided below. These protocols are standard procedures in organic chemistry for the characterization of novel compounds.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[6]

-

Procedure :

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated rapidly to obtain an approximate melting point.

-

The apparatus is allowed to cool, and a second sample is heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the approximate melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[8] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

-

Boiling Point Determination (Capillary Method)

For liquid compounds, the boiling point is a key physical constant. The predicted boiling point of this compound is high, suggesting that distillation would need to be performed under reduced pressure to avoid decomposition. A standard capillary method for boiling point determination is described.[4][6]

-

Apparatus : Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer, liquid for heating bath (e.g., paraffin oil).[9]

-

Procedure :

-

A few milliliters of the liquid compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[6]

-

The test tube is attached to a thermometer and immersed in a heating bath.[4]

-

The bath is heated gently. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.[9]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces present.[11]

-

Apparatus : Small test tubes, vortex mixer (optional).

-

Solvents : Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether or hexane.[11][12]

-

Procedure :

-

Approximately 25 mg of this compound is placed in a small test tube.[11]

-

0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.[11]

-

The compound is classified as soluble if it completely dissolves.[12]

-

The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.

-

Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[13][14]

-

Sample Preparation : A thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), placing a drop of the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5][15]

-

Analysis : The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

-

Expected Absorptions : Key absorptions for this compound would include C≡N stretching, C-N stretching of the azetidine ring, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.[16]

-

Sample Preparation : The compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis : ¹H NMR and ¹³C NMR spectra are acquired. Advanced techniques like COSY, HSQC, and HMBC can be used to establish connectivity between atoms.[16]

-

Expected Signals : The ¹H NMR spectrum would show distinct signals for the protons on the azetidine ring, the benzhydryl methine proton, and the aromatic protons. The ¹³C NMR spectrum would show corresponding signals for each unique carbon atom, including the nitrile carbon.

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[17][18]

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[19]

-

Analysis : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[20][21]

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Hypothetical Biological Signaling Pathway

While specific biological targets for this compound have not been reported, many compounds containing a benzhydryl moiety are known to interact with G-protein coupled receptors (GPCRs).[22] Azetidine derivatives exhibit a wide range of pharmacological activities, including effects on the central nervous system.[23] The following diagram illustrates a hypothetical signaling pathway where a ligand, such as an azetidine derivative, could act as an antagonist at a GPCR, thereby inhibiting downstream signaling. This is a representative pathway and is not based on direct experimental evidence for this specific compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. photometrics.net [photometrics.net]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. youtube.com [youtube.com]

- 21. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-Benzhydrylazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 1-Benzhydrylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound possesses a core azetidine ring substituted at the 1-position with a benzhydryl group and at the 3-position with a nitrile group.[1] Its chemical structure and key properties are summarized below.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆N₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 36476-86-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 150-153 °C | |

| Boiling Point | 384.3 °C at 760 mmHg (Predicted) | |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(C3)C#N | [1] |

| InChI | InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2 | [1] |

Synthesis

A plausible and efficient synthetic route to this compound involves the conversion of the corresponding ketone, 1-benzhydrylazetidin-3-one, to the nitrile. This can be achieved through a two-step process involving the formation of a tosylhydrazone followed by treatment with a cyanide source.

Experimental Protocol: Synthesis of this compound from 1-Benzhydrylazetidin-3-one

Materials:

-

1-Benzhydrylazetidin-3-one

-

Tosylhydrazide

-

Sodium cyanide

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Tosylhydrazone:

-

In a round-bottom flask, dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in methanol.

-

Add tosylhydrazide (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude tosylhydrazone can be used in the next step without further purification.

-

-

Conversion to the Nitrile:

-

Dissolve the crude tosylhydrazone in methanol.

-

Add sodium cyanide (2.0 eq) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

-

Molecular Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | m | 10H | Aromatic protons (two phenyl groups) |

| 4.50 | s | 1H | CH (benzhydryl) |

| 3.60 - 3.40 | m | 3H | CH₂ and CH (azetidine ring) |

| 3.30 - 3.10 | m | 2H | CH₂ (azetidine ring) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 142.0 | Quaternary C (aromatic) |

| 128.8 | CH (aromatic) |

| 127.5 | CH (aromatic) |

| 127.0 | CH (aromatic) |

| 118.0 | CN (nitrile) |

| 75.0 | CH (benzhydryl) |

| 55.0 | CH₂ (azetidine ring) |

| 25.0 | CH (azetidine ring) |

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 248 | [M]⁺ (Molecular ion) |

| 167 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 81 | [C₄H₅N₂]⁺ (Fragment from azetidine ring cleavage) |

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum in positive ion mode using electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2245 | Strong | C≡N stretch (nitrile) |

| 1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1150 | Medium | C-N stretch (azetidine) |

Experimental Protocol: FT-IR Spectroscopy

-

Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of this compound for researchers in the field. The provided protocols and data serve as a starting point for further investigation and application of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Research Applications of 1-Benzhydrylazetidine-3-carbonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications, synthesis, and biological activity of the azetidine carbonitrile scaffold, with a focus on the representative compound 1-Benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5). Azetidine derivatives are increasingly recognized in medicinal chemistry for their unique structural properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This document details the synthetic pathways to this class of compounds, presents their biological activities in a structured format, and visualizes key experimental workflows and biological pathways.

Chemical Properties and Synthesis

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a nitrile group at the 3-position, and a bulky benzhydryl protecting group on the nitrogen atom. The benzhydryl group is often utilized in the synthesis of azetidine derivatives to stabilize the ring and can be removed in later synthetic steps.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 36476-86-5 | N/A |

| Molecular Formula | C₁₇H₁₆N₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | White solid | N/A |

| Melting Point | 150-153 °C | N/A |

| Boiling Point | 384.3 °C (predicted) | N/A |

| Density | 1.15 g/cm³ (predicted) | N/A |

Synthesis of Precursors and the Target Compound

The synthesis of this compound typically starts from commercially available precursors such as benzhydrylamine and epichlorohydrin, leading to the formation of 1-benzhydrylazetidin-3-ol. This intermediate can then be oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one, which serves as a key precursor for the introduction of the nitrile group.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride [2]

This protocol describes the synthesis of a key precursor to this compound.

-

Reaction Solution I Preparation: In a 1L four-hole boiling flask, add benzhydrylamine (150g, 0.819mol) and 200ml of ethanol. Control the temperature at 20-25 °C.

-

Slowly add epichlorohydrin (75.73g, 0.819mol) to the mixture while stirring. The molar ratio of benzhydrylamine to epichlorohydrin is 1:1.

-

Reaction Solution II Preparation: Maintain the reaction mixture at 27 ± 2 °C and stir for 48 hours to obtain reaction solution II.

-

Cyclization and Purification: The resulting intermediate is cyclized to form 1-benzhydryl-3-hydroxyazetidine, which is then converted to its hydrochloride salt. The product can be purified by crystallization.

-

Characterization: The final product can be characterized by mass spectrometry and NMR. For 1-benzhydryl-3-hydroxyazetidine hydrochloride, MS (M+H+): m/z 275.7 and ¹H NMR (CDCl₃) shows characteristic peaks at 3.77 (s, 2H), 4.14 (s, 2H), 4.46 (s, 1H), 5.88 (s, 1H), 6.15 (s, 1H), 7.34-7.93 (b, 10H).[2] The reported yield is approximately 77%.[2]

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one [3][4]

-

Oxidation: To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g).

-

Stir the reaction mixture at 50 °C for 30 minutes and then cool to room temperature.

-

Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine.

-

Purification: Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days. Filter to remove the activated carbon and concentrate the filtrate. The residue can be further purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).

-

Crystallization: Add hexane to the resulting oil to induce crystallization. Collect the crystals by filtration and dry to obtain the title compound. The reported yield is approximately 23.4%.[4]

-

Characterization: The structure can be confirmed by ¹H-NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[3][4]

A plausible synthetic route from 1-benzhydrylazetidin-3-one to this compound would involve a reaction such as a Shapiro reaction or conversion to a tosylhydrazone followed by treatment with a cyanide source, though a specific protocol for this final step is not detailed in the reviewed literature.

Caption: Synthetic pathway to this compound.

Research Applications in Drug Discovery

The azetidine scaffold is of significant interest in drug discovery due to its ability to introduce three-dimensional character into molecules, which can improve properties such as solubility and metabolic stability. Azetidine derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.

Antimalarial Activity of Azetidine Carbonitriles

A notable research application for azetidine carbonitrile derivatives is in the development of novel antimalarial agents. Several studies have identified compounds with this scaffold that exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Azetidine-2-carbonitrile derivatives have been shown to target P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[5][6] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death. Human DHODH has a significantly different structure, allowing for selective inhibition of the parasite enzyme.

References

- 1. GSRS [precision.fda.gov]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzhydrylazetidine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry. Its rigid four-membered azetidine core, substituted with a bulky benzhydryl group and a reactive nitrile moiety, makes it a valuable intermediate in the synthesis of a diverse range of potentially therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, detailed synthetic methodologies, and its application in the development of novel pharmaceuticals. While specific quantitative biological data for its direct derivatives are limited in the public domain, this review highlights its role as a precursor to compounds with potential antifungal, antiviral, and anti-inflammatory activities.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The inherent ring strain of the azetidine nucleus imparts unique conformational constraints, making it an attractive scaffold for the design of novel therapeutic agents. The incorporation of an azetidine moiety can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as a rigid linker to orient pharmacophoric groups in a precise three-dimensional arrangement.

This compound (also known as 1-(diphenylmethyl)azetidine-3-carbonitrile) is a prominent member of this class of compounds. The benzhydryl (diphenylmethyl) group at the 1-position provides steric bulk and lipophilicity, while the carbonitrile group at the 3-position serves as a versatile synthetic handle for further chemical modifications. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | References |

| CAS Number | 36476-86-5 | [1][2] |

| Molecular Formula | C₁₇H₁₆N₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 150-153 °C | |

| Boiling Point | 384.3 ± 42.0 °C (Predicted) | |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| InChIKey | IXMOEAHDRKNAAG-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(C#N)C3 | [1] |

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic route can be constructed based on the synthesis of analogous azetidine derivatives. The most logical starting material is the commercially available 1-benzhydrylazetidin-3-ol. The proposed synthetic pathway involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with a cyanide salt.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 1-benzhydrylazetidin-3-ol:

-

Mesylation/Tosylation: Conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol into a better leaving group, such as a mesylate or tosylate.

-

Cyanation: Nucleophilic substitution of the mesylate/tosylate group with a cyanide salt (e.g., sodium cyanide or potassium cyanide) to yield the target compound, this compound.

A schematic representation of this proposed synthetic workflow is provided below.

Detailed Experimental Protocols (Analogous)

The following protocols are based on established procedures for similar transformations on the azetidine scaffold and are expected to be adaptable for the synthesis of this compound.

This protocol is adapted from the mesylation of other substituted azetidin-3-ols.

-

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2-1.5 eq) to the solution.

-

Add methanesulfonyl chloride (1.1-1.3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is often used in the next step without further purification.

-

This protocol is based on the cyanation of halo- or sulfonyloxy-substituted azetidines.[3]

-

Materials:

-

1-Benzhydryl-3-(methylsulfonyloxy)azetidine (from Step 1)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude 1-benzhydryl-3-(methylsulfonyloxy)azetidine (1.0 eq) in anhydrous DMSO in a round-bottom flask.

-

Add sodium cyanide (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic extracts, wash with water and then brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

-

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing access to a wide array of derivatives.

While specific, publicly available data on the biological activity of direct derivatives of this compound is scarce, the broader class of azetidine-containing compounds has been investigated for various therapeutic areas. The general applications cited for this compound are in the synthesis of:

-

Antifungal Agents: The azetidine scaffold is present in some antifungal compounds. The nitrile group can be a precursor to other functionalities that may interact with fungal-specific targets.

-

Antiviral Agents: The rigid azetidine ring can serve as a scaffold to present functional groups that may inhibit viral replication or entry.

-

Anti-inflammatory Agents: Azetidine derivatives have been explored for their anti-inflammatory properties. The benzhydryl group, in particular, is found in several classes of anti-inflammatory and antihistaminic drugs.

The logical workflow for the utilization of this compound in drug discovery is depicted below.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis from readily available starting materials is achievable through established chemical transformations. While the direct biological activity of this compound is not well-documented, its utility as a synthetic intermediate for accessing a diverse range of azetidine derivatives makes it a compound of significant interest to medicinal chemists and drug development professionals. Further exploration of the chemical space accessible from this scaffold may lead to the discovery of new and effective therapeutic agents. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound in their drug discovery programs.

References

An In-depth Technical Guide on the Proposed Mechanism of Action for 1-Benzhydrylazetidine-3-carbonitrile

Disclaimer: This document provides a theoretical framework for the mechanism of action of 1-Benzhydrylazetidine-3-carbonitrile based on structural-activity relationships with known pharmacological agents. As of the date of this publication, dedicated pharmacological studies for this specific compound are not extensively available in the public domain. The experimental protocols and data tables presented herein are templates for proposed studies to elucidate its biological activity.

Executive Summary

This compound is a synthetic organic compound featuring a central azetidine ring, a benzhydryl group, and a nitrile functional group. While primarily documented as a chemical intermediate, its structure bears a strong resemblance to a well-established class of psychoactive compounds: dopamine reuptake inhibitors (DRIs). The bulky benzhydryl moiety is a key pharmacophore found in potent ligands of the dopamine transporter (DAT), such as benztropine and GBR 12935.[1] This structural analogy forms the basis of the hypothesis that this compound acts as a dopamine reuptake inhibitor, thereby increasing extracellular dopamine concentrations in the synapse.[2] This guide outlines the theoretical mechanism, proposes a comprehensive research workflow to validate this hypothesis, and provides templates for data presentation and experimental design.

Hypothesized Mechanism of Action: Dopamine Reuptake Inhibition

The primary proposed mechanism of action for this compound is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[2] By blocking the DAT, a DRI prevents this reuptake process, leading to a higher concentration and longer residence time of dopamine in the synapse. This enhancement of dopaminergic signaling is the hallmark of compounds used to treat conditions like ADHD and narcolepsy.[2][3]

The proposed interaction involves the benzhydryl group of the molecule binding to a hydrophobic pocket within the DAT protein, while the azetidine nitrogen likely forms additional interactions, effectively occluding the transporter channel.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized effect of this compound at a dopaminergic synapse.

Caption: Hypothesized mechanism of dopamine reuptake inhibition.

Proposed Research Workflow for Pharmacological Characterization

To validate the hypothesized mechanism of action, a multi-step experimental approach is necessary, progressing from in vitro binding and functional assays to in vivo behavioral studies.

Caption: Proposed workflow for mechanism of action studies.

Quantitative Data Tables (Templates)

The following tables are templates for organizing the quantitative data that would be generated from the proposed experimental workflow.

Table 1: Monoamine Transporter Binding Affinity Profile

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |

|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD |

| Cocaine (Reference) | ~100-500 | ~200-600 | ~300-700 | ~2-3 | ~3-4 |

| GBR 12935 (Reference) | ~1-5 | >10,000 | ~500-1000 | >2000 | ~100-200 |

TBD: To Be Determined

Table 2: Functional Reuptake Inhibition Potency

| Compound | DA Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Cocaine (Reference) | ~200-600 | ~300-800 | ~200-500 |

| GBR 12935 (Reference) | ~5-15 | >10,000 | ~1000-2000 |

TBD: To Be Determined

Table 3: In Vivo Behavioral and Neurochemical Effects

| Compound | Locomotor Activity (ED₅₀, mg/kg) | Striatal Dopamine Increase (% of Baseline) |

|---|---|---|

| This compound | TBD | TBD |

| Cocaine (Reference) | ~5-10 | ~300-500% |

TBD: To Be Determined

Detailed Experimental Protocols (Templates)

Radioligand Binding Assay for DAT Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter (DAT).

Materials:

-

HEK293 cells stably expressing human DAT (hDAT).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Non-specific binding control: GBR 12909 (10 µM).

-

Test compound: this compound, dissolved in DMSO, serially diluted.

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation counter and vials.

Procedure:

-

Prepare cell membranes from hDAT-expressing HEK293 cells via homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kₑ), and 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

-

For total binding wells, add 50 µL of vehicle (DMSO). For non-specific binding wells, add 50 µL of 10 µM GBR 12909.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~10-20 µg of protein).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, then add scintillation fluid to each well.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Synaptosomal [³H]Dopamine Uptake Assay

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting dopamine reuptake.

Materials:

-

Freshly prepared rat striatal tissue.

-

Radiolabeled neurotransmitter: [³H]Dopamine.

-

Uptake buffer: Krebs-Ringer bicarbonate buffer, aerated with 95% O₂/5% CO₂.

-

Test compound: this compound, serially diluted.

-

Non-specific uptake control: Nomifensine (10 µM) or incubation at 4°C.

Procedure:

-

Prepare synaptosomes from fresh rat striatal tissue by homogenization in sucrose buffer followed by differential centrifugation.

-

Resuspend the final synaptosomal pellet in uptake buffer.

-

Pre-incubate aliquots of the synaptosome suspension for 10 minutes at 37°C with various concentrations of the test compound or vehicle.

-

Initiate the uptake reaction by adding [³H]Dopamine (at a final concentration of ~10-20 nM).

-

Allow the uptake to proceed for 5 minutes at 37°C. A parallel set of tubes should be kept at 4°C to determine non-specific uptake.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by three rapid washes with ice-cold buffer.

-

Measure the radioactivity trapped in the filters using a scintillation counter.

-

Calculate specific uptake by subtracting the counts from the 4°C samples from the 37°C samples.

-

Plot the percent inhibition of specific uptake against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Conclusion

The structural characteristics of this compound strongly suggest that it may function as a dopamine reuptake inhibitor. This proposed mechanism of action, if validated, would place the compound in a class with significant therapeutic potential and a known risk profile. The experimental workflow detailed in this guide provides a clear and robust pathway for elucidating its precise pharmacological profile, including its potency, selectivity, and in vivo effects. The successful execution of these studies would be the first step in determining if this compound or its analogs could be developed into novel therapeutic agents.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Benzhydrylazetidine-3-carbonitrile

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for 1-Benzhydrylazetidine-3-carbonitrile could not be located. The following guide provides predicted spectroscopic data based on the chemical structure and data from analogous compounds, alongside a plausible synthetic route and generalized experimental protocols. This information is intended for research and informational purposes.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structural framework, featuring an azetidine ring substituted with a bulky benzhydryl group and a nitrile functional group, makes it an interesting scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for the confirmation of its synthesis and for quality control. This guide provides a summary of its key physical properties and predicted spectroscopic data.

Chemical Structure:

Molecular Formula: C₁₇H₁₆N₂[1][2]

Molecular Weight: 248.32 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (Ph-H) |

| ~4.50 | Singlet | 1H | Benzhydryl proton (CH-Ph₂) |

| ~3.60 - 3.80 | Multiplet | 1H | Azetidine proton (C3-H) |

| ~3.40 - 3.60 | Multiplet | 2H | Azetidine protons (C2/C4-H) |

| ~3.10 - 3.30 | Multiplet | 2H | Azetidine protons (C2/C4-H) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~140 - 145 | Quaternary aromatic carbons (Ph-C) |

| ~127 - 130 | Aromatic carbons (Ph-CH) |

| ~118 | Nitrile carbon (C≡N) |

| ~75 | Benzhydryl carbon (CH-Ph₂) |

| ~55 - 60 | Azetidine carbons (C2/C4) |

| ~20 - 25 | Azetidine carbon (C3) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3050 - 3030 | Medium | C-H | Aromatic Stretch |

| ~2950 - 2850 | Medium | C-H | Aliphatic Stretch |

| ~2240 - 2260 | Medium-Sharp | C≡N | Nitrile Stretch |

| ~1600, 1495, 1450 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~1100 - 1300 | Medium | C-N | Stretch |

| ~700 - 750 | Strong | C-H | Aromatic Out-of-plane Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 248 | [M]⁺ (Molecular Ion) |

| 167 | [M - Ph]⁺ or [Ph₂CH]⁺ |

| 81 | [C₅H₅N]⁺ (Azetidine ring fragment) |

Proposed Synthesis and Experimental Workflow

A plausible synthetic route to this compound starts from the commercially available 1-benzhydrylazetidin-3-ol. The synthesis would likely involve a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Generalized Experimental Protocol for Synthesis

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (Intermediate)

-

To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of an organic compound like this compound.

References

Potential Therapeutic Targets of 1-Benzhydrylazetidine-3-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

1-Benzhydrylazetidine-3-carbonitrile is a synthetic compound featuring a unique combination of a strained azetidine ring, a bulky benzhydryl group, and a reactive carbonitrile moiety. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of its structural components and related compounds provides compelling insights into its potential therapeutic applications. This technical guide consolidates the available data on structurally analogous compounds to propose and detail potential therapeutic targets for this compound, with a focus on oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic intervention.

Introduction

The azetidine scaffold is recognized as a "privileged" structure in medicinal chemistry, imparting favorable pharmacokinetic properties and conformational rigidity to bioactive molecules. Its incorporation into drug candidates has led to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects. The subject of this guide, this compound, integrates this key heterocycle with a lipophilic benzhydryl group, commonly found in CNS-active agents, and a carbonitrile group, a versatile functional group in drug design. This unique structural amalgamation suggests a polypharmacological profile with potential for therapeutic intervention in complex diseases.

Potential Therapeutic Targets

Based on extensive structure-activity relationship (SAR) analysis of its core components, two primary therapeutic areas and corresponding molecular targets are proposed for this compound:

-

Oncology: Signal Transducer and Activator of Transcription 3 (STAT3)

-

Central Nervous System: Sodium Leak Channel, Non-selective (NALCN)

The following sections will delve into the rationale for each proposed target, supported by data from analogous compounds.

STAT3 Inhibition in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression. The inhibition of STAT3 has emerged as a promising strategy for cancer therapy.

Rationale for STAT3 as a Target

Numerous studies have demonstrated that the azetidine scaffold is a key pharmacophore for potent and selective STAT3 inhibitors. Specifically, (R)-azetidine-2-carboxamide derivatives have been extensively developed as direct inhibitors of STAT3. These compounds bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its transcriptional activity. While this compound possesses a different substitution pattern, the foundational azetidine ring suggests a high probability of interaction with the STAT3 protein.

Quantitative Data for Analogous STAT3 Inhibitors

The following table summarizes the in vitro potency of representative azetidine-based STAT3 inhibitors from published studies. This data serves as a benchmark for the potential efficacy of novel azetidine-containing compounds like this compound.

| Compound ID | Target Domain | IC50 (STAT3 DNA Binding) | EC50 (Cell Viability) | Selectivity over STAT1/5 | Reference |

| H182 | SH2 | 0.38 - 0.98 µM | 1.0 - 1.9 µM | > 15.8 µM | [1] |

| 5o | SH2 | 0.38 µM | Not Reported | > 18 µM | [2] |

| 8i | SH2 | 0.34 µM | Not Reported | > 18 µM | [2] |

Signaling Pathway

The canonical JAK-STAT signaling pathway, which is a primary target for the aforementioned inhibitors, is depicted below. Inhibition of STAT3 dimerization and nuclear translocation by a potential inhibitor like this compound would block the transcription of target genes involved in cell survival and proliferation.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding:

-

Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are prepared.

-

A double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE) is labeled with [γ-³²P]ATP.

-

Nuclear extracts are pre-incubated with varying concentrations of the test compound (this compound) for 30 minutes at room temperature.

-

The labeled probe is added to the mixture and incubated for another 20 minutes.

-

The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to X-ray film to visualize the bands corresponding to the STAT3-DNA complex. The intensity of the bands is quantified to determine the IC50 value.

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compound for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader to determine the percentage of viable cells and calculate the EC50 value.

NALCN Channel Inhibition in the Central Nervous System

The Sodium Leak Channel, Non-selective (NALCN) plays a crucial role in regulating neuronal excitability and resting membrane potential. Its dysregulation has been implicated in various neurological disorders.

Rationale for NALCN as a Target

The benzhydryl moiety is a well-established pharmacophore in numerous CNS-active drugs. Recent studies have identified N-benzhydryl compounds as potent inhibitors of NALCN channels. Given that this compound features a prominent N-benzhydryl group, it is highly plausible that it could exhibit inhibitory activity against NALCN, thereby modulating neuronal activity.

Experimental Workflow for Target Validation

The following workflow outlines the key steps to validate NALCN as a therapeutic target for this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Recordings:

-

HEK293T cells are transiently co-transfected with plasmids encoding human NALCN and a G-protein coupled receptor (e.g., muscarinic M3 receptor) to enable channel activation.

-

Whole-cell patch-clamp recordings are performed on transfected cells.

-

NALCN currents are elicited by application of a receptor agonist (e.g., carbachol).

-

The test compound is bath-applied at various concentrations to determine its effect on both agonist-induced and background leak currents.

-

Current amplitudes are measured, and dose-response curves are constructed to calculate the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is yet to be established, the structural alerts within the molecule strongly suggest its potential as a dual inhibitor of STAT3 and NALCN. The azetidine core provides a validated scaffold for STAT3 inhibition, while the N-benzhydryl group is a known pharmacophore for NALCN channel blockers.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against these proposed targets. A comprehensive screening against a panel of kinases and ion channels would further elucidate its selectivity profile. Positive hits in these initial assays would warrant further investigation into its efficacy in relevant disease models, paving the way for the development of a novel therapeutic agent for cancer or neurological disorders.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Benzhydrylazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

December 2025

Disclaimer: Publicly available quantitative experimental data on the solubility and stability of 1-Benzhydrylazetidine-3-carbonitrile is limited. This guide provides a comprehensive overview based on the known physicochemical properties of its constituent chemical moieties, outlines detailed experimental protocols for determining these characteristics, and discusses predictive modeling approaches.

Introduction

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a bulky non-polar benzhydryl group, and a polar nitrile functional group. This unique combination of structural features suggests a complex solubility and stability profile, which is critical for its handling, formulation, and development in pharmaceutical and chemical research. Understanding these properties is paramount for predicting its behavior in various experimental and physiological environments.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 150-153 °C | [2][3] |

| Predicted pKa | 5.61 ± 0.10 | [3] |

| Predicted XLogP3 | 3.0 | [2] |

| Qualitative Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Solubility Profile

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like." The presence of both bulky, non-polar (benzhydryl) and polar (nitrile, azetidine nitrogen) groups in this compound suggests it will exhibit a range of solubilities in different organic solvents.

Predicted Solubility

Based on its structural components, a predicted solubility profile in common laboratory solvents is presented in the table below. These are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | The polar nitrile and azetidine groups can interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The nitrogen in the azetidine ring can act as a hydrogen bond acceptor. However, the large non-polar benzhydryl group may limit solubility compared to smaller molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The overall molecular structure has significant non-polar character, favoring solubility in these solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The benzhydryl group's aromatic rings will have favorable interactions with these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar and may not effectively solvate the polar functional groups. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The high polarity of the nitrile group and the azetidine ring will likely result in poor solubility in these non-polar solvents. |

| Aqueous | Water | Very Low | The large, hydrophobic benzhydryl group is expected to make the compound poorly soluble in water. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive method for determining the solubility of a crystalline solid in a liquid is the shake-flask method. This protocol outlines the steps to obtain quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane, hexane)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and degradation pathways. The presence of a strained azetidine ring and a nitrile group suggests potential routes for degradation.

Predicted Stability

-

Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions.

-

Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide. The azetidine ring, being a strained heterocycle, could also be susceptible to ring-opening reactions under certain pH conditions.

-

Oxidative Stability: The benzhydryl moiety could be susceptible to oxidation, particularly at the benzylic carbon.

-

Photostability: The aromatic rings in the benzhydryl group may absorb UV light, potentially leading to photodegradation.

Experimental Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. This protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (LC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., at 60 °C).

-

Base Hydrolysis: Treat the sample solution with NaOH at room temperature or with gentle heating.

-

Oxidation: Treat the sample solution with H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC-PDA method. This method must be able to separate the parent compound from all degradation products.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the peak purity of the parent compound.

-

Propose potential degradation pathways based on the identified degradation products.

-

Conclusion

References

- 1. FormSCI: Best Stability Prediction Software | Advanced Formulation Stability Testing Tool [pharmadem.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Benzhydrylazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the use of 1-Benzhydrylazetidine-3-carbonitrile, a versatile intermediate in medicinal chemistry. The protocols outlined below are intended to guide researchers in the synthesis and potential applications of this compound in the development of novel therapeutics.

Chemical Information

| Property | Value |

| CAS Number | 36476-86-5 |

| Molecular Formula | C₁₇H₁₆N₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as Dimethoxyethane (DME) and Tetrahydrofuran (THF) |

Application 1: Synthesis of this compound

This compound serves as a key building block in organic synthesis. Its preparation can be achieved from the corresponding ketone, 1-benzhydrylazetidin-3-one, through a nitrile synthesis reaction such as the Van Leusen reaction.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one from 1-Benzhydrylazetidin-3-ol

This protocol describes the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone.

Materials:

-

1-Benzhydrylazetidin-3-ol hydrochloride

-

Triethylamine

-

Dimethylformamide (DMF)

-

Pyridine trioxide complex

-

Ethyl acetate

-

Brine

-

Activated carbon

-

Methanol

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), add a solution of pyridine trioxide complex (19.7 g) in dimethylformamide (80 ml) slowly and dropwise.

-

Stir the reaction mixture at 50°C for 30 minutes.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with brine.

-

Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

-

Filter to remove the activated carbon and concentrate the filtrate.

-

Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

-

Filter again to remove the activated carbon and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography using a heptane/ethyl acetate gradient (4:1, then 2:1) to obtain 1-benzhydrylazetidin-3-one as a light yellow oil.

Data Presentation:

| Parameter | Value |

| Starting Material | 1-Benzhydrylazetidin-3-ol hydrochloride |

| Yield | Not explicitly stated, purification dependent |

| Purity | High, after chromatographic purification |

Protocol 2: Synthesis of this compound via Van Leusen Reaction

This protocol details the conversion of 1-benzhydrylazetidin-3-one to this compound using p-Toluenesulfonylmethyl isocyanide (TosMIC).[1][2][3][4]

Materials:

-

1-Benzhydrylazetidin-3-one

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)

-

Methanol or Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-benzhydrylazetidin-3-one in anhydrous DME.

-

Add TosMIC (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (2.5 equivalents) in DME to the reaction mixture.

-

After the addition is complete, add methanol (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

Data Presentation:

| Parameter | Value |

| Starting Material | 1-Benzhydrylazetidin-3-one |

| Key Reagent | p-Toluenesulfonylmethyl isocyanide (TosMIC) |

| Expected Yield | Moderate to high, dependent on substrate |

| Purity | High, after chromatographic purification |

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Application 2: Precursor for GABA Uptake Inhibitors

This compound is a valuable intermediate for the synthesis of novel Gamma-Aminobutyric Acid (GABA) uptake inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized to generate analogs of known GABA uptake inhibitors like nipecotic acid and guvacine. These compounds are of interest for the treatment of neurological disorders such as epilepsy.[5][6][7]

Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid (General Procedure)

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., ethanol), add concentrated HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a NaOH solution to pH ~7.

-

Extract the product with diethyl ether.

-